molecular formula C11H15NO3 B14071754 Nicotinic acid, 5-hydroxypentyl ester CAS No. 101952-64-1

Nicotinic acid, 5-hydroxypentyl ester

Cat. No.: B14071754
CAS No.: 101952-64-1
M. Wt: 209.24 g/mol
InChI Key: VVEZBNVPLZZJBI-UHFFFAOYSA-N
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Description

Nicotinic acid, 5-hydroxypentyl ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the esterification of nicotinic acid with a 5-hydroxypentyl group. Nicotinic acid and its derivatives are known for their significant roles in various biological processes, including lipid metabolism and cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 5-hydroxypentyl ester typically involves the esterification of nicotinic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly, sulfuric acid or hydrochloric acid is used as a catalyst in the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: On an industrial scale, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and cost-effectiveness. The esterification process is then applied to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid, 5-hydroxypentyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of nicotinic acid .

Scientific Research Applications

Nicotinic acid, 5-hydroxypentyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nicotinic acid, 5-hydroxypentyl ester involves its conversion to nicotinic acid in the body. Nicotinic acid exerts its effects by binding to the G-protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue. This binding inhibits the breakdown of fats in adipose tissue, leading to a decrease in free fatty acids in the bloodstream. Additionally, nicotinic acid increases the levels of high-density lipoprotein cholesterol (HDL-C) and decreases low-density lipoprotein cholesterol (LDL-C) levels .

Comparison with Similar Compounds

Uniqueness: Nicotinic acid, 5-hydroxypentyl ester is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to other derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects .

Properties

CAS No.

101952-64-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-hydroxypentyl pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c13-7-2-1-3-8-15-11(14)10-5-4-6-12-9-10/h4-6,9,13H,1-3,7-8H2

InChI Key

VVEZBNVPLZZJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCCCO

Origin of Product

United States

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